![molecular formula C13H10N2OS2 B2877916 7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1454371-04-0](/img/structure/B2877916.png)
7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of nitrogen atoms gives these compounds unique chemical properties, including the ability to participate in hydrogen bonding .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and reduction. The exact reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are generally soluble in water and have a high melting point due to their aromaticity .Scientific Research Applications
Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidin-4(1H)-one, including structures similar to 7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, has shown promising antitumor activities. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antitumor efficacy. These compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives demonstrated their antimicrobial and antioxidant activities. Some of the synthesized compounds showed a significant antibacterial effect against various test cultures, with activities close to or better than the control drug, vancomycin. One particular compound exhibited promising antioxidant effects, indicating potential for further structural modifications to enhance this activity (Litvinchuk et al., 2021).
Antibacterial and Antifungal Activity
A study on the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates revealed these compounds' potent in vitro antibacterial and antifungal activities. These synthesized compounds demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Aspergillus Niger and Penicillium chrysogenum (Bhat, Shalla, & Dongre, 2015).
Mechanism of Action
Target of Action
The compound, also known as 2-Thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is a part of a class of compounds that are known to inhibit Bruton’s tyrosine kinase (BTK) . BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity. This inhibition disrupts the B-cell receptor signaling pathway, leading to a decrease in the survival, activation, proliferation, differentiation, and maturation of B cells .
Biochemical Pathways
Upon inhibition of BTK, multiple signaling networks including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways are affected . These pathways regulate the activation, survival, and proliferation of B cells .
Result of Action
The inhibition of BTK and the subsequent disruption of the B-cell receptor signaling pathway can lead to antiproliferative activity in certain cell lines . For example, it has been shown to induce cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
Future Directions
properties
IUPAC Name |
7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7-2-4-8(5-3-7)9-6-18-11-10(9)14-13(17)15-12(11)16/h2-6H,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPQFKTZCVKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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